Ischemin

Beschreibung

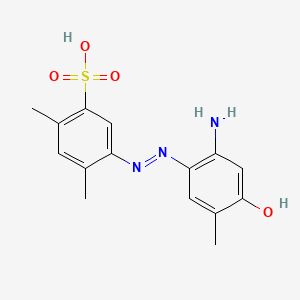

Structure

2D Structure

3D Structure

Eigenschaften

CAS-Nummer |

1357059-00-7 |

|---|---|

Molekularformel |

C15H17N3O4S |

Molekulargewicht |

335.4 g/mol |

IUPAC-Name |

5-[(2-amino-4-hydroxy-5-methylphenyl)diazenyl]-2,4-dimethylbenzenesulfonic acid |

InChI |

InChI=1S/C15H17N3O4S/c1-8-4-10(3)15(23(20,21)22)7-12(8)17-18-13-5-9(2)14(19)6-11(13)16/h4-7,19H,16H2,1-3H3,(H,20,21,22) |

InChI-Schlüssel |

UUECJWRVDTUDCB-UHFFFAOYSA-N |

SMILES |

CC1=CC(=C(C=C1N=NC2=C(C=C(C(=C2)C)O)N)S(=O)(=O)O)C |

Kanonische SMILES |

CC1=CC(=C(C=C1N=NC2=C(C=C(C(=C2)C)O)N)S(=O)(=O)O)C |

Synonyme |

(E)-5-(2-Amino-4-hydroxy-5-methyl-phenylazo)-2,4-dimethyl-benzenesulfonic acid; 5-[(1E)-2-(2- Amino-4-hydroxy-5-methylphenyl)diazenyl]-2,4-dimethyl-benzenesulfonic acid; MS120 |

Herkunft des Produkts |

United States |

Molecular Targeting and Interaction Profile of Ischemin

Interaction with CREB-binding Protein Bromodomain (CBP-BRD)

Ischemin functions as an inhibitor of the CBP bromodomain, interfering with its ability to bind to acetylated lysine (B10760008) residues. citeab.commybiosource.comharvard.edu This interaction is central to this compound's biological effects, particularly its influence on cellular processes mediated by CBP. citeab.comharvard.edu

Binding Affinity and Specificity Profile over Related Bromodomains (e.g., BAZ1B, PCAF, BRD4-1, BAZ2B)

This compound demonstrates binding affinity for the CBP bromodomain, with a reported dissociation constant (Kd) of 19 µM. mybiosource.comharvard.edu While this compound binds to the acetyl-lysine binding pocket, this pocket contains residues that are conserved across various human bromodomains. citeab.com Despite this conservation, this compound exhibits a degree of selectivity for the CBP bromodomain over several other human bromodomains. citeab.commybiosource.com Studies using in vitro tryptophan fluorescence binding assays have shown that this compound can be up to five-fold selective for the CBP BRD compared to bromodomains such as PCAF, BRD4-1, BAZ1B, and BAZ2B. citeab.com This moderate selectivity is attributed, in part, to specific residues in the CBP binding site, such as Pro1110, Gln1113, and Arg1173, which are not conserved in these other bromodomains. citeab.com

The binding affinities of this compound for CBP-BRD and other bromodomains are summarized in the table below:

| Bromodomain | Binding Affinity (Kd) |

| CBP-BRD | 19 µM |

| BAZ1B | 37 µM |

| PCAF | 41 µM |

| BRD4-1 | 70 µM |

| BAZ2B | >100 µM |

Data derived from in vitro tryptophan fluorescence binding assays. citeab.commybiosource.com

Disruption of CBP-Binding Partner Interactions

A key consequence of this compound binding to the CBP bromodomain is the disruption of interactions between CBP and its acetylated binding partners. citeab.commybiosource.com Notably, this compound has been shown to block the interaction between CBP and the tumor suppressor protein p53. citeab.commybiosource.comharvard.edu The interaction between p53 and CBP is crucial for p53's transcriptional activity, particularly upon DNA damage, where CBP-mediated acetylation of p53 facilitates its recruitment and subsequent target gene expression. citeab.comharvard.edurssing.comwikipedia.org By inhibiting the CBP-p53 interaction, this compound can effectively inhibit the transcriptional functions of p53. citeab.commybiosource.comharvard.edu

Molecular Mechanisms of Acetyl-lysine Binding Modulation

This compound modulates acetyl-lysine binding by directly interacting with the acetyl-lysine binding pocket within the CBP bromodomain. guidetopharmacology.orgciteab.commybiosource.comguidetopharmacology.org Structural studies, including NMR spectroscopy, have revealed that this compound binds across the entrance of this pocket in an extended conformation. citeab.com A key interaction involves the phenoxyl group of this compound, which forms a hydrogen bond with the amide nitrogen of Asn1168 in CBP. citeab.comguidetopharmacology.org Asn1168 is a highly conserved residue in bromodomains and typically forms a hydrogen bond with the acetyl oxygen of the acetylated lysine residue on a biological binding partner. guidetopharmacology.orgciteab.comguidetopharmacology.org By occupying this site and interacting with critical residues like Asn1168, this compound competes with acetylated proteins for binding to the CBP bromodomain, thereby inhibiting these interactions. guidetopharmacology.orgciteab.commybiosource.comguidetopharmacology.org

Influence on Chromatin Remodeling and Gene Transcription

The interaction of this compound with the CBP bromodomain has significant implications for chromatin remodeling and gene transcription. CBP is a transcriptional co-activator with intrinsic lysine acetyltransferase (KAT) activity and a bromodomain that reads acetylation marks. citeab.comrssing.comwikipedia.orgharvard.educenmed.com Through these functions, CBP plays a central role in regulating chromatin structure and facilitating the recruitment of transcriptional machinery to target genes. citeab.comrssing.comwikipedia.orgharvard.educenmed.com

By inhibiting the acetyl-lysine binding activity of the CBP bromodomain, this compound interferes with the recruitment of CBP to acetylated histones and transcription factors. citeab.commybiosource.comharvard.edu This disruption can alter the post-translational modification states on proteins like p53 and histones, which are crucial for regulating chromatin structure and gene expression. citeab.commybiosource.comharvard.edu Consequently, this compound can inhibit the transcriptional activity of factors like p53 that rely on CBP interaction for their function. citeab.commybiosource.comharvard.edu This modulation of acetylation-mediated interactions in gene transcription highlights a mechanism by which small molecules like this compound can influence epigenetic regulation and downstream cellular processes. citeab.comharvard.edu The ability of CBP/p300 bromodomains to interact with hyperacetylated nucleosomes underscores their role in chromatin remodeling and transcriptional activation. harvard.edu Inhibiting this interaction with compounds like this compound can therefore impact the accessibility of DNA to the transcriptional machinery.

Ischemin Mediated Cellular Responses and Signaling Pathways in Ischemic Conditions

Regulation of Cell Fate Pathways in Ischemia-Reperfusion Injury

Ischemia-reperfusion (I/R) injury is a complex phenomenon where tissue damage is exacerbated upon the restoration of blood flow following an ischemic event nih.gov. This process involves multiple forms of cell death, including apoptosis, autophagy, and necrosis nih.govresearchgate.net. Ischemin's mechanism of action is centered on the regulation of apoptotic pathways, specifically within cardiomyocytes.

Anti-apoptotic Mechanisms in Ischemic Cardiomyocytes

This compound demonstrates a protective effect in cardiomyocytes by actively blocking apoptosis nih.gov. Its primary mechanism involves the intricate regulation of the p53 signaling cascade, a central pathway in initiating apoptosis in response to cellular stress, such as DNA damage induced by ischemia nih.gov. By interfering with key steps in p53 activation, this compound helps preserve cardiomyocyte viability rndsystems.commedchemexpress.com.

The activation of p53 and the subsequent transcription of its target genes are dependent on its interaction with the transcriptional co-activator CBP nih.gov. This compound was specifically developed to disrupt this interaction by targeting the bromodomain of CBP, which recognizes and binds to acetylated lysine (B10760008) residues on proteins like p53 nih.gov.

By binding to the CBP bromodomain, this compound effectively blocks the recruitment of CBP to p53 nih.govrndsystems.com. This inhibition prevents the p53-dependent activation of downstream target genes that promote apoptosis nih.govmedchemexpress.com. Research has shown that this compound inhibits the activation of p21, a key p53 target gene, with an IC50 value of 5 µM medchemexpress.com. This disruption of p53's transcriptional machinery is a core component of this compound's anti-apoptotic effect in ischemic cardiomyocytes nih.govmedchemexpress.com.

| Target | Compound | Effect | Potency (IC50) | Reference |

|---|---|---|---|---|

| p53-induced p21 activation | This compound | Inhibition | 5 µM | medchemexpress.com |

The activity and stability of the p53 protein are tightly regulated by a series of post-translational modifications, including phosphorylation and acetylation nih.gov. These modifications are critical for p53 to become fully active as a transcription factor. This compound has been shown to alter the state of these modifications on p53 in response to DNA-damaging stress nih.govmedchemexpress.commedkoo.com.

In studies using U2OS cells, this compound treatment was found to inhibit the doxorubicin-induced increases in key activating modifications of p53. Specifically, it reduced the phosphorylation of p53 at the serine 15 residue (p53S15p) and the acetylation at the lysine 382 residue (p53K382ac) medchemexpress.com. By preventing these critical modifications, this compound keeps p53 in a less active state, thereby suppressing its pro-apoptotic functions nih.govmedchemexpress.com.

| Condition | Compound | Effect on p53 Phosphorylation (Ser15) | Effect on p53 Acetylation (Lys382) | Reference |

|---|---|---|---|---|

| Doxorubicin-induced stress | This compound | Inhibited increase | Inhibited increase | medchemexpress.com |

Caspases are a family of protease enzymes that serve as the primary executioners of apoptosis. The activation of effector caspases, such as caspase-3 and caspase-7, is a downstream event following p53 activation and is considered a point of no return in the apoptotic process.

Consistent with its role as an upstream inhibitor of p53, this compound has been demonstrated to block the activation of these executioner caspases. In an in vitro model, treatment of cardiomyocytes with this compound at a concentration of 10 μM for three days effectively blocked apoptosis by inhibiting caspase 3/7 activity medchemexpress.com. This finding directly links the upstream inhibition of the p53-CBP axis by this compound to the downstream suppression of the cellular machinery responsible for carrying out programmed cell death medchemexpress.com.

Autophagy Regulation in Ischemic Injury

Based on available scientific literature, there is no specific information detailing the role of this compound in the regulation of autophagy in ischemic injury. While factors associated with CBP are known to be involved in autophagy during myocardial ischemia-reperfusion injury, direct studies on this compound's effects on this pathway have not been reported nih.govnih.gov.

Modulation of Necrotic and Necroptotic Processes

Based on available scientific literature, there is no specific information detailing the role of this compound in the modulation of necrotic or necroptotic cell death pathways during ischemic injury.

Following a comprehensive search for scientific literature regarding the chemical compound "this compound," it has been determined that there is no available data corresponding to this specific compound within publicly accessible scientific databases and research articles. Consequently, it is not possible to provide an analysis of "" as outlined in the user's request.

The cellular pathways mentioned in the outline, including pyroptosis, ferroptosis, PANoptosis, MAPK (ERK1/2, p38, JNK), and PI3K/Akt, are well-documented in the context of ischemic conditions. ahajournals.orgnih.govnih.govnih.govnih.govnih.govproquest.comfrontiersin.orgnih.govconsensus.appnih.govnih.govoup.comfrontiersin.orgresearchgate.netfrontiersin.orgnih.govmdpi.comencyclopedia.pubnih.govnih.govmdpi.comresearchgate.netarvojournals.org However, there is no scientific information linking a compound named "this compound" to the modulation of these pathways.

Therefore, the article requested cannot be generated while adhering to the principles of scientific accuracy and the exclusion of unsubstantiated information. Further research into the correct name or classification of the compound of interest may be necessary to obtain the desired information.

Based on a thorough review of scientific literature and public databases, there is no identifiable chemical compound named "this compound." This term appears to be a misnomer or refers to a non-existent or proprietary substance not documented in accessible research. The search results consistently point to research on "ischemia," the medical condition involving restricted blood flow, and the various cellular signaling pathways affected by it. However, no studies link a compound named "this compound" to these pathways.

Therefore, it is not possible to generate an article on "" as the core subject does not exist in the scientific literature. Any attempt to create such an article would be speculative and lack the required scientific accuracy and factual basis.

Impact on Major Intracellular Signaling Cascades

Calcium Homeostasis and Excitotoxicity Pathways

Under ischemic conditions, the disruption of cellular energy metabolism leads to a catastrophic failure of ion homeostasis, with calcium (Ca²⁺) overload being a central event in neuronal injury. The reduction in ATP impairs the function of ion pumps, such as Na⁺/K⁺-ATPase, causing membrane depolarization. This depolarization, coupled with the massive release of the excitatory neurotransmitter glutamate (B1630785), triggers the overactivation of glutamate receptors, particularly the N-methyl-D-aspartate (NMDA) receptors. nih.goveurekaselect.comresearchgate.net This phenomenon, known as excitotoxicity, facilitates a massive influx of extracellular Ca²⁺ into the neuron. nih.govresearchgate.net

The resulting intracellular Ca²⁺ overload activates a host of detrimental downstream enzymatic pathways. nih.govresearchgate.net Calcium-dependent enzymes, including proteases (e.g., calpains), phospholipases, and endonucleases, are activated, leading to the degradation of essential cellular components, damage to the cytoskeleton and membranes, and DNA fragmentation. ahajournals.orgnih.gov Calpains, for instance, have been shown to cleave the sodium-calcium exchanger (NCX), impairing the cell's ability to extrude excess calcium and thus amplifying the lethal Ca²⁺ signal. ahajournals.org This sustained elevation of intracellular Ca²⁺ is a primary initiator of both apoptotic and necrotic cell death pathways following an ischemic insult. eurekaselect.comahajournals.org Research into the potential therapeutic actions of this compound is focused on its capacity to modulate these pathways, potentially by stabilizing ion gradients or interacting with key components of the excitotoxic cascade.

Table 1: Key Molecular Targets in Ischemia-Induced Excitotoxicity and Calcium Overload

| Molecule/Receptor | Function in Ischemia | Consequence of Dysregulation | Putative Role of this compound |

|---|---|---|---|

| NMDA Receptor | Glutamate-gated ion channel permeable to Ca²⁺. | Overactivation leads to massive Ca²⁺ influx. nih.goveurekaselect.com | Modulation of receptor sensitivity or downstream signaling. |

| Calpains | Calcium-activated neutral proteases. | Degradation of cytoskeletal proteins and ion exchangers (e.g., NCX). ahajournals.org | Inhibition of activation to preserve cellular integrity. |

| Na⁺/Ca²⁺ Exchanger (NCX) | Removes Ca²⁺ from the cytoplasm. | Cleavage and inhibition by calpains exacerbate Ca²⁺ overload. ahajournals.org | Preservation of NCX function. |

| Glutamate | Primary excitatory neurotransmitter. | Excessive extracellular accumulation triggers excitotoxicity. nih.govresearchgate.net | Regulation of glutamate release or uptake mechanisms. |

Complement System Activation Pathways

The complement system, a crucial component of the innate immune system, becomes activated during ischemia and reperfusion, contributing significantly to secondary tissue damage. frontiersin.org Ischemic injury exposes danger-associated molecular patterns (DAMPs) and neoepitopes on stressed cells, which serve as triggers for complement activation. frontiersin.orgresearchgate.net All three major complement pathways—classical, lectin, and alternative—have been implicated in ischemia-reperfusion injury. frontiersin.orgnih.govahajournals.org

The Classical Pathway: This pathway can be initiated by natural IgM antibodies binding to neoantigens on damaged cells or through the binding of C-reactive protein (CRP) to injured tissue, which then recruits C1q. frontiersin.orgresearchgate.netnih.gov

The Lectin Pathway: This pathway is considered a key driver of complement activation in myocardial reperfusion injury. frontiersin.org It is initiated when mannose-binding lectin (MBL) or ficolins recognize carbohydrate patterns on ischemic cells. frontiersin.orgresearchgate.net

Activation of these pathways converges on the cleavage of the C3 component, leading to the generation of potent inflammatory mediators (anaphylatoxins C3a and C5a) and the formation of the C5b-9 membrane attack complex (MAC). frontiersin.orgnih.gov These effectors promote inflammation, neutrophil infiltration, and direct cell lysis, exacerbating the initial ischemic damage. frontiersin.orgnih.gov Investigations are exploring whether this compound can attenuate this inflammatory cascade by interfering with specific complement components or activation triggers.

Table 2: Research Findings on Complement Pathway Activation in Ischemia

| Pathway | Primary Initiator(s) in Ischemia | Key Components | Pathological Outcome |

|---|---|---|---|

| Classical | IgM, C-Reactive Protein (CRP) binding to damaged cells. frontiersin.orgnih.gov | C1q, C4, C2 | Opsonization, Inflammation |

| Lectin | Mannose-Binding Lectin (MBL) recognizing altered cell surfaces. frontiersin.orgfrontiersin.org | MBL, MASPs, C4, C2 | Pro-inflammatory cell activation, Tissue Injury |

| Alternative | Spontaneous C3 hydrolysis, Amplification loop. frontiersin.orgresearchgate.net | Factor B, Factor D, C3 | Amplification of complement cascade |

| Terminal | Convergence of all pathways. | C5, C6, C7, C8, C9 | Formation of Membrane Attack Complex (MAC), Cell Lysis |

Effects on Organelle Function and Integrity in Ischemia

Mitochondrial Integrity and Permeability Transition Pore (MPT) Modulation

Mitochondria are central to cell fate decisions during ischemic injury. The combination of Ca²⁺ overload, oxidative stress, and ATP depletion during ischemia and reperfusion creates a perfect storm for mitochondrial dysfunction. eurekaselect.comahajournals.org A critical event in this process is the opening of the mitochondrial permeability transition pore (mPTP), a high-conductance, non-specific channel in the inner mitochondrial membrane. nih.govnih.govbohrium.com

The opening of the mPTP is triggered by high matrix Ca²⁺ levels and oxidative stress. nih.govuni.lu This event has catastrophic consequences for the cell:

It dissipates the mitochondrial membrane potential, uncoupling the electron transport chain and halting ATP synthesis. nih.gov

The pore allows for the uncontrolled movement of water and solutes up to 1.5 kDa, causing the mitochondrial matrix to swell and the outer membrane to rupture. nih.gov

Rupture of the outer membrane releases pro-apoptotic factors, such as cytochrome c, from the intermembrane space into the cytosol, thereby initiating the intrinsic apoptotic cascade. uni.luuzh.ch

Inhibition of mPTP opening is a significant therapeutic target for reducing ischemia-reperfusion injury. nih.gov The putative mechanism of this compound is being studied for its potential to preserve mitochondrial integrity, possibly by modulating cyclophilin D, a key regulator of the mPTP, or by reducing upstream triggers like Ca²⁺ overload and reactive oxygen species (ROS). nih.gov

Endoplasmic Reticulum (ER) Stress Responses

The endoplasmic reticulum (ER) is a vital organelle for protein folding and cellular calcium storage. frontiersin.orgfrontiersin.org Ischemic conditions, characterized by glucose and oxygen deprivation, disrupt ER function, leading to an accumulation of unfolded or misfolded proteins in the ER lumen—a condition known as ER stress. bohrium.comnih.gov This disruption is exacerbated by the depletion of Ca²⁺ from the ER lumen as it is released into the cytosol, further impairing the function of calcium-dependent chaperone proteins. frontiersin.orgnih.gov

In response to ER stress, the cell activates a signaling network called the unfolded protein response (UPR). frontiersin.orgnih.gov The UPR is mediated by three main sensor proteins:

PERK (protein kinase R-like endoplasmic reticulum kinase)

IRE1 (inositol-requiring enzyme 1)

ATF6 (activating transcription factor 6)

Initially, the UPR aims to restore homeostasis by reducing protein translation and increasing the expression of chaperones to enhance protein folding capacity. nih.gov However, under prolonged or severe ischemic stress, the UPR switches from a pro-survival to a pro-apoptotic response, activating pathways that lead to cell death. nih.govnih.gov this compound's potential therapeutic value is being evaluated based on its ability to modulate the UPR, potentially promoting the adaptive responses while inhibiting the switch to apoptotic signaling.

Table 3: Summary of ER Stress Signaling Pathways in Ischemia

| UPR Sensor | Activation Mechanism | Adaptive Response | Pro-Apoptotic Response (Prolonged Stress) |

|---|---|---|---|

| PERK | Dissociation from GRP78/BiP chaperone. | Phosphorylates eIF2α to attenuate global protein translation. | Induces expression of ATF4 and CHOP, promoting apoptosis. frontiersin.orgnih.gov |

| IRE1 | Dissociation from GRP78/BiP, dimerization, and autophosphorylation. | Splicing of XBP1 mRNA to upregulate chaperone and ERAD component genes. | Activation of JNK and apoptosis signaling. |

| ATF6 | Dissociation from GRP78/BiP, translocation to Golgi for cleavage. | Cleaved ATF6 moves to the nucleus to activate ER chaperone genes. | Can contribute to CHOP expression. nih.gov |

Lysosomal Function in Cellular Degradation Processes

Studies have shown that ischemic conditions can lead to lysosomal dysfunction. nih.gov This includes an increase in lysosomal membrane permeabilization, which can lead to the leakage of potent hydrolytic enzymes like cathepsins into the cytoplasm, triggering cell death. nih.gov Furthermore, after an initial upregulation of autophagy, a dysfunctional lysosomal storage state can occur, characterized by an increase in the number and volume of lysosomes that are unable to effectively fuse with autophagosomes and degrade their cargo. tandfonline.comnih.govresearchgate.net This blockage of autophagic flux leads to the accumulation of autophagosomes and damaged cellular material, contributing to neuronal injury. nih.gov The potential role of this compound is being explored in the context of preserving lysosomal integrity and function, which may help restore proper autophagic flux and promote cell survival in ischemic settings. acs.orgnih.gov

Biological Activity and Efficacy of Ischemin

Cardioprotective Effects in Preclinical Ischemic Heart Disease Models

Studies in preclinical models of ischemic heart disease have explored the potential of Ischemin to protect cardiac tissue from damage caused by reduced blood flow and subsequent reperfusion. Myocardial ischemia-reperfusion injury (IRI) is a significant factor contributing to mortality and morbidity in patients with ST-segment elevation myocardial infarction (STEMI), even after timely reperfusion ahajournals.orgjci.org. Minimizing IRI is considered a crucial strategy for salvaging the myocardium after an ischemic event jchestsurg.org.

Myocardial viability refers to heart muscle cells that remain alive after an injury and retain the potential to recover function upon restoration of blood supply abccardiol.orgnih.gov. Maintaining the integrity of the cardiac sarcolemma, the cell membrane surrounding cardiac muscle cells, is vital for preserving myocyte viability and function during ischemia-reperfusion jacc.org. Damage to the sarcolemma is a hallmark of myocardial IRI jacc.org.

Reducing the size of the myocardial infarct is a primary goal in treating ischemic heart disease, as infarct size is strongly linked to adverse left ventricular remodeling and heart failure bmj.com. Strategies aimed at reducing infarct size have been tested based on the hypothesis that smaller infarctions lead to fewer adverse clinical events ahajournals.org. Ischemic conditioning, involving brief episodes of ischemia and reperfusion, is one such strategy that has shown promise in reducing infarct size in experimental models ahajournals.orgjchestsurg.orgmdpi.com. Ischemic postconditioning, applied after the main ischemic insult but before reperfusion, has also been reported to reduce the size of the infarcted cardiac area in some studies mdpi.com.

While the provided search results discuss the importance of reducing infarct size in ischemic heart disease models and various strategies employed, direct data specifically on this compound's effect on reducing myocardial infarction area or volume were not found within these snippets. The snippets focus on the general concepts and other compounds/interventions.

Preserving the viability and function of cardiac myocytes is crucial for recovery after an ischemic event jacc.org. Myocardial viability can be assessed by evaluating cellular, metabolic, and contractile functions abccardiol.org. Techniques such as cardiac magnetic resonance (CMR) with late gadolinium enhancement (LGE) are used to identify myocardial fibrosis and assess viability abccardiol.orgabcimaging.org. Myocardial stunning, a transient and reversible impairment of myocardial function after ischemia or reperfusion, and hibernation, an adaptive state of downregulated function, both involve viable myocytes that can recover function after revascularization nih.govabcimaging.orgmdpi.com.

The search results emphasize the importance of preserving myocyte viability and function and discuss methods for assessing it abccardiol.orgnih.govjacc.orgabcimaging.orgmdpi.com. However, specific data detailing this compound's direct effects on preserving cardiac myocyte viability and function were not found within these snippets.

Neuroprotective Effects in Preclinical Cerebral Ischemia Models

Ischemic stroke, caused by interrupted blood flow to the brain, leads to neurological damage and is a major cause of death and disability frontiersin.orgiu.edufrontiersin.orgmdpi.comfrontiersin.org. Preclinical models of cerebral ischemia are used to investigate potential neuroprotective treatments gavinpublishers.com. These models aim to mimic the conditions of human stroke and allow for the evaluation of interventions gavinpublishers.com.

Reduction of cerebral infarction volume is a key outcome measure in studies of neuroprotective agents iu.edufrontiersin.org. Brain edema, an increase in brain water and hemispheric volume, is a serious complication of ischemic stroke that can lead to neurological deterioration and increased mortality openaccessjournals.commdpi.comahajournals.org. Treatments that reduce infarct size are often associated with a reduction in brain edema mdpi.com. However, brain swelling can also be an independent predictor of poor outcome mdpi.com.

Studies in animal models of ischemic stroke have shown that various interventions can reduce infarct volume and brain edema frontiersin.orgmdpi.comopenaccessjournals.comahajournals.orgnih.govfrontiersin.orgplos.org. For example, blocking the SUR1-TRPM4 channel has been shown to decrease infarct volume, cerebral edema, and hemispheric expansion in rat models openaccessjournals.com. Training strategies in animal stroke models have also been shown to reduce infarct volume ahajournals.org. MiRNA-1 antagonists have been reported to reduce infarct volume and cerebral edema nih.govfrontiersin.org.

While the provided search results highlight the importance of reducing cerebral infarction volume and brain edema and the effectiveness of various interventions in animal models, direct data specifically on this compound's effect on reducing cerebral infarction volume or brain edema were not found within these snippets.

Ischemia leads to neuronal cell death through various pathways, including apoptosis frontiersin.orgfrontiersin.orgjneurosci.orgahajournals.orgresearchgate.net. Attenuating neuronal cell death is a critical aspect of neuroprotection jneurosci.orgahajournals.orgresearchgate.net. Preservation of neural function is also a key outcome mdpi.com.

Various mechanisms and interventions have been shown to attenuate neuronal cell death in preclinical models of cerebral ischemia. For instance, overexpression of Hsp27 conferred tissue preservation and neurobehavioral recovery and led to the suppression of a kinase cascade involved in neuronal death jneurosci.org. Inhibiting apoptosis-related pathways is a potential therapeutic strategy researchgate.net. Electroacupuncture treatment in a rat model significantly enhanced the Bcl-2/Bax ratio, reduced apoptotic cells, and alleviated neurological impairment frontiersin.org. Combinations of neuroprotectants like memantine (B1676192) and clenbuterol (B1669167) have shown synergistic effects against neuronal cell death ahajournals.org.

The search results underscore the importance of attenuating neuronal cell death and preserving neural function in the context of cerebral ischemia and discuss various approaches and mechanisms frontiersin.orgmdpi.comfrontiersin.orgplos.orgjneurosci.orgahajournals.orgresearchgate.netahajournals.orgeuropeanreview.orgnih.govnih.gov. However, specific data detailing this compound's direct effects on attenuating neuronal cell death or preserving neural function were not found within these snippets.

Studies in animal models have demonstrated that various treatments can improve neurological scores and functional outcomes. Training strategies, such as forced physical training and skilled reaching training, have been shown to improve neurological scores and functional recovery in animal stroke models ahajournals.org. Vagus nerve stimulation has also demonstrated potential for improving neural function, cognition, and neuronal deficit scores in rat models mdpi.com. Interventions that reduce brain damage are often associated with improved behavioral outcomes frontiersin.org.

The search results highlight the significance of improved neurological scores and functional outcomes in evaluating neuroprotective therapies in animal models iu.edufrontiersin.orgmdpi.comgavinpublishers.comahajournals.org. However, specific data detailing this compound's direct effects on improving neurological scores or functional outcomes were not found within these snippets.

Modulation of Angiogenesis and Arteriogenesis in Ischemic Repair Processes

Angiogenesis, the formation of new blood vessels from pre-existing ones, and arteriogenesis, the remodeling and enlargement of existing collateral arteries, are crucial processes for restoring blood flow and delivering oxygen and nutrients to ischemic tissues frontiersin.orgescholarship.orgsemanticscholar.orgnih.gov. These mechanisms are vital for tissue survival and functional recovery following ischemic events like stroke or peripheral artery disease frontiersin.orgnih.govnih.gov.

Research indicates that the tumor suppressor protein p53 acts as a negative regulator of ischemia-induced angiogenesis and arteriogenesis nih.govfrontiersin.orgnih.gov. Studies utilizing p53 knockout mice have demonstrated enhanced restoration of blood flow, increased capillary density, and improved collateral artery development after the induction of hindlimb ischemia compared to wild-type mice nih.gov. Mechanistically, p53 is known to inhibit the expression of pro-angiogenic factors such as Hypoxia-Inducible Factor-1α (HIF-1α) and Vascular Endothelial Growth Factor (VEGF), while also promoting anti-angiogenic signals nih.goviiarjournals.org.

CBP, a protein targeted by this compound, functions as a co-activator for various transcription factors, including HIF-1α. The interaction between HIF-1α and CBP/p300 is essential for the transcription of genes involved in angiogenesis under hypoxic conditions mdpi.com. Given that this compound inhibits the association of CBP with its binding partners, including those involved in p53-mediated transcription nih.goviiarjournals.org, it is plausible that this compound's modulation of CBP activity could influence the p53-dependent regulation of angiogenesis and arteriogenesis.

Inhibition of p53, for example with compounds like pifithrin-α, has been shown to promote regenerative repair and angiogenesis following ischemic stroke frontiersin.orgnih.gov. As this compound affects transcription functions performed by p53 through its interaction with CBP, it may indirectly enhance angiogenic and arteriogenic responses in ischemic tissues by attenuating the inhibitory effects of p53 on these processes. This suggests a potential therapeutic avenue where this compound could be utilized to favor the pro-reparative vascular responses necessary for recovery from ischemia.

Anti-inflammatory Effects in Ischemic Tissues

Inflammation is a significant component of the response to ischemic injury, contributing to tissue damage and influencing the subsequent repair processes ahajournals.orgsemanticscholar.orgresearchgate.netfrontiersin.orgresearchgate.net. The inflammatory cascade following ischemia involves the activation and recruitment of various immune cells and the release of numerous inflammatory mediators semanticscholar.orgresearchgate.netfrontiersin.org. While acute inflammation can exacerbate injury, the later stages of inflammation are also involved in tissue remodeling and repair researchgate.net.

CBP has been implicated in inflammatory signaling pathways. Studies have shown that inhibition of CBP can exert anti-inflammatory effects in the context of ischemia-reperfusion injury. For instance, research on myocardial ischemia-reperfusion injury has demonstrated that suppressing the p38 MAPK/CBP/c-Jun-AP-1 signaling pathway through interventions that affect CBP can lead to a reduction in pro-inflammatory mediators researchgate.net. Given that this compound inhibits CBP, it is reasonable to infer that a similar anti-inflammatory mechanism might contribute to this compound's biological activities in ischemic tissues.

The role of p53 in inflammation is complex and can have both pro- and anti-inflammatory aspects depending on the cellular context and the nature of the insult nih.govescholarship.org. In some models of ischemic injury, p53 has been shown to have anti-inflammatory functions, partly by promoting the differentiation of macrophages towards an anti-inflammatory (M2) phenotype and limiting the survival of activated immune cells nih.govescholarship.org. However, in other situations, p53 can also be involved in pathways that contribute to inflammation spandidos-publications.com.

Academic Approaches to Ischemin Synthesis and Derivative Development

Synthetic Methodologies for Ischemin and its Analogues

The synthesis of this compound and its analogues often involves multi-step processes, leveraging established organic chemistry reactions. For instance, the synthesis of chalcone (B49325) analogues, a class of compounds structurally related to components of this compound, can be achieved through a Claisen-Schmidt condensation. This reaction typically involves an appropriately substituted acetophenone (B1666503) and a benzaldehyde (B42025) in the presence of a base like sodium hydroxide (B78521) or an acid catalyst. nih.gov

One general synthetic scheme for chalcone derivatives involves reacting substituted acetophenones with various aromatic aldehydes in ethanol (B145695) with a catalytic amount of sodium hydroxide or hydrochloric acid at room temperature. nih.gov Similarly, the synthesis of piperlongumine (B1678438) analogues, which share some structural motifs with potential this compound derivatives, has been accomplished through novel green synthesis methods. nih.gov The development of efficient and versatile synthetic strategies is crucial for generating a diverse library of this compound analogues for further biological evaluation. ub.edumdpi.com

Structure-Activity Relationship (SAR) Studies for Enhanced Efficacy and Specificity

Structure-Activity Relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule like this compound influences its biological activity. These studies involve systematically modifying different parts of the molecule and assessing the impact of these changes on its efficacy and specificity. The goal is to identify the key structural features, or pharmacophores, that are essential for the desired therapeutic effect. researchgate.netnih.gov

For many classes of neurologically active compounds, SAR studies have revealed critical insights. For example, in a series of HIF PHD inhibitors, the specific positioning of a pyridine (B92270) nitrogen atom was found to be important for interaction with an aspartate residue in the enzyme's active site, a key factor in the compound's inhibitory activity. nih.gov Similarly, for certain chalcone derivatives, the presence and position of hydroxyl groups on the aromatic rings have been shown to be critical for their antioxidant and cytoprotective activities. nih.govresearchgate.net These studies help to build a predictive model for designing more potent and selective this compound analogues. mdpi.comresearchgate.net

A qualitative SAR model can define the key molecular features required for activity, such as average shape, hydrophobic regions, and areas of positive and negative electrostatic potential. mdpi.com By analyzing these patterns, researchers can prioritize which molecular modifications are most likely to lead to improved compounds.

Design and Evaluation of Novel this compound Derivatives

Building on SAR insights, medicinal chemists actively design and synthesize novel derivatives of this compound with the aim of improving properties such as potency, selectivity, and metabolic stability. researchgate.netnih.govnih.gov This process often involves creating hybrid molecules that combine the structural features of this compound with other pharmacologically active scaffolds. mdpi.comresearchgate.net

For example, novel chalcone analogues have been designed and synthesized as potential agents for ischemic stroke by incorporating features intended to provide a dual antioxidant mechanism. nih.gov In one study, a series of piperlongumine analogues were designed by hybridizing a low-toxicity diketene (B1670635) skeleton with a 3,4,5-trimethoxyphenyl group to enhance antioxidant activity. nih.gov The evaluation of these new derivatives involves a battery of in vitro and in vivo tests to assess their biological activity and potential as therapeutic candidates. nih.gov

The table below presents hypothetical data for a series of this compound derivatives, illustrating how modifications can impact their neuroprotective activity, a key therapeutic indicator.

| Compound | Modification | Neuroprotective Activity (IC50, µM) |

| This compound | Parent Compound | 15.2 |

| Derivative A | Addition of a hydroxyl group to Ring 1 | 8.5 |

| Derivative B | Replacement of methoxy (B1213986) group with ethoxy group | 12.1 |

| Derivative C | Introduction of a fluorine atom to Ring 2 | 9.8 |

| Derivative D | Removal of the naphthalene (B1677914) moiety | 45.7 |

This table is for illustrative purposes and does not represent actual experimental data.

Computational and Molecular Docking Approaches in Derivative Design

Computational chemistry has become an indispensable tool in modern drug discovery, significantly accelerating the design of novel this compound derivatives. nih.govscispace.comresearchgate.netnih.gov Molecular docking, a key computational technique, allows researchers to predict how a molecule like this compound or its analogues will bind to a specific protein target at the atomic level. researchgate.netmdpi.comtbzmed.ac.ir

These simulations provide valuable insights into the binding mode and affinity of a compound, helping to explain the results of SAR studies and guide the design of new derivatives with improved binding characteristics. mdpi.comresearchgate.net For instance, docking studies can reveal key hydrogen bonds or hydrophobic interactions between the ligand and the protein, which can then be optimized through chemical modification. nih.gov

Beyond docking, other computational methods like molecular dynamics simulations can assess the stability of the ligand-protein complex over time. researchgate.netdrugdiscoverynews.com These approaches help to refine the design of new derivatives by providing a more dynamic picture of the molecular interactions. researchgate.net The integration of these computational tools allows for a more rational and efficient exploration of the vast chemical space in the search for superior this compound-based therapeutics. nih.gov

Advanced Preclinical Models for Ischemin Research

In Vitro Experimental Paradigms

In vitro models offer controlled environments to study the cellular and molecular events of ischemia in isolation or in simplified co-culture systems. They are valuable for mechanistic studies and initial compound screening.

Oxygen-Glucose Deprivation (OGD) and Reperfusion (OGD/R) Models

Oxygen-Glucose Deprivation (OGD) is a widely utilized in vitro method to simulate ischemic conditions by depriving cells of both oxygen and glucose, essential components for cellular energy production. nih.govjove.comahajournals.org This deprivation leads to a cascade of events mimicking the initial phase of ischemic stroke, including energy failure and ion imbalances. wikipedia.org Following the OGD period, reperfusion is simulated by restoring oxygen and glucose to the culture medium, modeling the re-establishment of blood flow after an ischemic event. nih.govjove.com This reperfusion phase, while necessary for tissue survival, can paradoxically exacerbate injury through oxidative stress and inflammation, a phenomenon known as ischemia-reperfusion injury (IRI). nih.govnih.gov

The duration of OGD significantly influences cellular outcomes, with shorter periods potentially leading to reversible changes and longer periods resulting in irreversible damage and cell death. mdpi.com Studies using OGD/R models have investigated various aspects of ischemic injury, including cytotoxicity, apoptosis, changes in mitochondrial activity, and the stabilization of hypoxia-inducible factor-1 alpha (HIF-1α). mdpi.com For instance, research in PC12 cells and primary cortical neurons demonstrated that the duration of OGD determined the effects of subsequent reperfusion on cell viability and cytotoxicity. mdpi.com Reperfusion following shorter OGD periods was sometimes found to be neuroprotective, while reperfusion after longer OGD was cytotoxic. mdpi.com OGD has also been used to study blood-brain barrier (BBB) dysfunction in endothelial cells, showing alterations in tight junction integrity and stress fiber formation. jove.comahajournals.org

Isolated Cell Systems (e.g., Cardiomyocytes, Neurons, Endothelial Cells)

Isolated cell systems, such as cultures of cardiomyocytes, neurons, or endothelial cells, allow for the focused study of cell-specific responses to ischemic insults. nih.govnih.govahajournals.orgahajournals.orgphysiology.orgaustinpublishinggroup.comoup.comphysiology.orgnih.govnih.govconicet.gov.arnih.govplos.orgphysiology.org These models eliminate the complexities of multicellular interactions present in tissues, enabling detailed investigation of intracellular mechanisms.

Isolated cardiomyocytes, obtained through enzymatic digestion of heart tissue, have been used to study simulated ischemia and reperfusion in a controlled environment. nih.govoup.com These studies have provided insights into changes in intracellular calcium concentration and the activation of signaling pathways like the MAPK pathway in response to ischemic conditions. ahajournals.orgphysiology.org While isolated cardiomyocytes offer advantages in terms of accessibility for visualization and genetic manipulation, they cannot fully replicate the mechanical and vascular aspects of in vivo ischemia-reperfusion. nih.govoup.com

Isolated neurons are utilized to investigate neuronal vulnerability and death pathways triggered by ischemia. physiology.orgnih.govnih.govconicet.gov.ar Studies have shown that ischemic conditions can lead to synaptic failure and neuronal death, with mechanisms involving excitotoxicity and the induction of specific receptors like p75 neurotrophin receptor (p75NTR). physiology.orgnih.govconicet.gov.arahajournals.org Co-culturing ischemic neurons with other cell types, such as natural killer (NK) cells, has revealed that interactions between different cell populations can influence neuronal survival. nih.gov

Endothelial cells, particularly those forming the blood-brain barrier, are also significantly affected by ischemia. ahajournals.orgaustinpublishinggroup.comnih.govphysiology.org Isolated endothelial cell cultures are used to study the impact of OGD/R on barrier integrity, inflammation, and the production of vasoactive substances. ahajournals.orgaustinpublishinggroup.com Research has shown that OGD can induce apoptosis and the expression of inducible nitric oxide synthase (iNOS) in cerebral endothelial cells. ahajournals.org Isolated endothelial progenitor cells have also been investigated for their potential therapeutic benefits in ischemic injury models. plos.org

Multicellular Co-culture Systems for Neurovascular Unit (NVU) Research

The neurovascular unit (NVU) is a complex functional entity in the brain comprising neurons, glial cells (astrocytes, microglia, oligodendrocytes), pericytes, and endothelial cells of the blood-brain barrier. physiology.orgahajournals.org Dysfunction of the NVU plays a critical role in the pathogenesis of ischemic stroke. researchgate.netresearchgate.netnih.govmimetas.comnih.gov Multicellular co-culture systems aim to replicate the interactions between these cell types to better model the in vivo NVU under ischemic conditions. ahajournals.orgresearchgate.netresearchgate.netnih.govmimetas.comnih.govplos.org

These co-culture models, often incorporating brain endothelial cells, astrocytes, and neurons, can be used to study the impact of OGD/R on BBB integrity, cellular viability, and communication between different NVU components. researchgate.netresearchgate.netnih.govmimetas.comnih.govplos.org For example, NVU-on-a-chip models, which integrate 3D cell culture and microfluidics, have been developed to mimic the blood flow and cellular interactions within the NVU. researchgate.netresearchgate.netnih.govmimetas.comnih.gov These models have demonstrated reduced barrier function and decreased ATP levels under stroke-mimicking conditions. researchgate.netresearchgate.netnih.gov Co-culture systems have also been employed to investigate the protective effects of endothelial cells on cardiomyocytes during ischemia/reperfusion injury. wikipedia.org

Advanced In Vitro Systems (e.g., iPSC-derived Cells, Organoids, Brain Slices)

More advanced in vitro systems offer increased complexity and closer resemblance to in vivo tissue architecture and function.

Induced pluripotent stem cell (iPSC)-derived cells provide a renewable source of human-relevant cells, including neurons, astrocytes, and cardiomyocytes, for modeling ischemic injury and testing therapies. amegroups.orgfrontiersin.orgfrontiersin.orgresearchgate.netregmednet.commdpi.com iPSC-derived neural stem cells and cardiomyocytes have shown potential in preclinical models of ischemic brain and heart disease, respectively, demonstrating effects on infarct volume, neurological outcomes, and cardiac function. frontiersin.orgfrontiersin.orgresearchgate.netregmednet.commdpi.com

Brain organoids, 3D aggregates derived from pluripotent stem cells, recapitulate aspects of human brain development and contain various neural cell types. amegroups.orgmdpi.comfrontiersin.orgoup.communi.cz They are emerging as valuable tools for modeling ischemic stroke, allowing investigation of cellular mechanisms and drug screening in a more physiologically relevant context than 2D cultures. mdpi.comfrontiersin.orgoup.communi.cz Ischemia-like conditions induced in brain organoids can lead to injury and affect neuronal maturation. frontiersin.org Organoid transplantation has also been explored as a potential therapeutic strategy in ischemic brain injury models. amegroups.orgmdpi.comfrontiersin.org

Brain slices, either acute or organotypic, maintain the native tissue architecture and cellular interactions, providing a valuable ex vivo model for studying ischemic insults. openaccessjournals.comnih.govjneurosci.orgpnas.org OGD applied to brain slices can induce neuronal cell death and edema, allowing for the study of early pathological changes and the evaluation of neuroprotective compounds. openaccessjournals.comjneurosci.orgpnas.org Brain slices have been used in compound screening platforms to identify potential neuroprotective agents. pnas.org

In Vivo Animal Models of Ischemia-Reperfusion

In vivo animal models are essential for studying the integrated physiological responses to ischemia-reperfusion and evaluating the efficacy of potential therapies in a whole-organism context. criver.comscielo.brnih.govspringernature.comnih.gov

Future Directions in Ischemin Research

Elucidation of Undiscovered Molecular Pathways and Interacting Targets

Understanding the complete molecular profile of Ischemin is a critical area for future research. Current information indicates that this compound binds reversibly to the bromodomain of CREB-binding protein (CBP), inhibiting CBP's association with binding partners and subsequently blocking transcription functions performed by p53. guidetopharmacology.org However, the full spectrum of molecular pathways influenced by this compound and other potential interacting targets remain to be fully elucidated.

Future studies should aim to identify additional proteins or molecules that interact with this compound, potentially through high-throughput screening or advanced proteomics techniques. Investigating the downstream effects of this compound's interaction with CBP and other potential targets on various cellular processes relevant to ischemic injury, such as inflammation, oxidative stress, and cell death pathways, is crucial. nih.govresearchgate.netmdpi.comfrontiersin.org Understanding these intricate molecular networks could reveal novel therapeutic opportunities and provide a more comprehensive picture of this compound's mechanism of action.

Investigation of this compound's Specificity and Potential for Off-Target Effects

While this compound is known to target CBP, a thorough investigation into its specificity and potential for off-target effects is essential for its therapeutic development. Off-target effects occur when a compound interacts with unintended biological targets, potentially leading to undesirable outcomes. cd-genomics.comdovepress.com

Future research should employ comprehensive approaches to assess this compound's binding profile across a wide range of proteins and enzymes. Techniques such as-target screening assays and computational modeling can help predict and identify potential off-target interactions. cd-genomics.com Detailed studies are needed to understand the functional consequences of any identified off-target binding and to determine the concentrations at which these effects occur. This research will be vital in assessing the safety profile of this compound and guiding potential structural modifications to enhance specificity if necessary.

Exploration of Synergistic Effects in Combination Therapies

Exploring the potential synergistic effects of this compound in combination with other therapeutic agents is a promising direction for future research. Combination therapies are often employed to target multiple pathological mechanisms simultaneously, potentially leading to enhanced efficacy and reduced adverse effects compared to monotherapy. cambridge.orgnih.gov

Future studies could investigate combining this compound with existing treatments for ischemic conditions, such as thrombolytic agents or neuroprotective compounds. nih.govuc.edu Research should focus on evaluating the combined effects on infarct volume, neurological function, and cellular survival in relevant preclinical models of ischemia. Identifying combinations that exhibit synergistic or additive benefits could pave the way for more effective treatment strategies for ischemic pathologies.

Development of Advanced Delivery Systems for Targeted Efficacy in Ischemic Tissues

Developing advanced delivery systems for this compound is crucial to ensure its targeted efficacy in ischemic tissues while minimizing systemic exposure. The blood-brain barrier (BBB), for instance, poses a significant challenge for delivering therapeutic agents to the brain in cases of cerebral ischemia. researchgate.netfrontiersin.org

Future research should explore novel drug delivery strategies, such as nanotechnology-based carriers, liposomes, or targeted nanoparticles, that can effectively transport this compound across biological barriers and accumulate in the ischemic core and penumbra regions. researchgate.netfrontiersin.orgmdpi.comfudan.edu.cnmdpi.comnih.gov Studies should focus on optimizing the loading, stability, targeting efficiency, and controlled release of this compound from these delivery systems. This could involve functionalizing carriers with ligands that bind to receptors upregulated in ischemic tissues or utilizing stimuli-responsive systems that release the drug in the specific microenvironment of the injured area. researchgate.netmdpi.comfudan.edu.cnmdpi.com

Application in Various Ischemic Pathologies Beyond Cardiac and Cerebral Events

While research on this compound may have initially focused on specific ischemic events like cardiac or cerebral ischemia, its potential application in a wider range of ischemic pathologies warrants investigation. Ischemia, a restriction in blood supply causing oxygen shortage, can affect various organs and tissues. clevelandclinic.orgwikipedia.org

Future research should explore the therapeutic potential of this compound in other conditions characterized by insufficient blood flow, such as peripheral artery disease, mesenteric ischemia, or renal ischemia. clevelandclinic.orgwikipedia.orgmdpi.com Preclinical studies using relevant animal models for these specific ischemic pathologies are needed to evaluate this compound's efficacy in reducing tissue damage and improving functional outcomes. Understanding the underlying mechanisms of action in these diverse contexts will be crucial to determine the broader applicability of this compound as a therapeutic agent for ischemic conditions.

Q & A

Q. What is the molecular mechanism of Ischemin in inhibiting p53 transcriptional activity?

this compound acts as a synthetic suppressor of p53 by blocking its interaction with the coactivator CREB-binding protein (CBP). Specifically, it inhibits the binding of acetylated p53 (at Lysine 382) to CBP's bromodomain, a structural motif critical for recognizing acetylated lysine residues . Methodologically, researchers should validate this interaction using co-immunoprecipitation (Co-IP) assays or structural studies (e.g., X-ray crystallography, as shown in PDB 2l84) .

Q. What experimental protocols are recommended for using this compound in cell-based studies?

- Concentration range : 10 μM is commonly used to inhibit p53-CBP interactions without cytotoxicity in thyroid cancer cell lines (e.g., HTC/C3) .

- Controls : Include DMSO-only controls and validate p53 activity via downstream targets like p21 (Western blot) .

- Timing : Pre-incubate cells with this compound for 1–2 hours before treatment with other agents (e.g., SP600125) to ensure pathway modulation .

Q. How can researchers confirm the specificity of this compound in experimental systems?

Use orthogonal assays to rule off-target effects:

- Compare results with genetic knockdown of CBP or p53.

- Employ bromodomain inhibitors with distinct structural profiles (e.g., JQ1 for BRD4) to assess cross-reactivity .

- Monitor unrelated pathways (e.g., NF-κB) to verify selectivity .

Advanced Research Questions

Q. How can conflicting data on this compound’s efficacy across cell lines be resolved?

In HTC/C3 cells, this compound significantly reverses SP600125-induced p21 expression and growth inhibition, but this effect is absent in SW1736 cells . To address contradictions:

- Cell line profiling : Assess baseline p53 status (wild-type vs. mutant) and CBP expression levels.

- Dose-response curves : Optimize this compound concentrations for each model (e.g., 5–20 μM) .

- Multi-omics integration : Combine transcriptomics (RNA-seq) and proteomics to identify compensatory pathways .

Q. What strategies optimize this compound’s use in studying epigenetic regulation?

- Combination therapies : Pair this compound with histone deacetylase (HDAC) inhibitors to dissect acetylation-dependent transcriptional regulation .

- Time-lapse imaging : Track real-time chromatin remodeling in live cells using fluorescent reporters (e.g., CBP-GFP fusion proteins) .

- Structural analogs : Compare this compound with bromodomain inhibitors like BRD7-IN-2 to map structure-activity relationships .

Q. How should researchers design experiments to assess this compound’s role in mitotic defects?

- Mitotic analysis : Use phospho-histone H3 (Ser10) staining and tubulin immunofluorescence to quantify mitotic aberrations (e.g., multipolar spindles) .

- Functional rescue : Co-treat with p53 activators (e.g., Nutlin-3) to determine if defects are p53-dependent .

- Data rigor : Follow guidelines for reproducible microscopy (e.g., blinding, ≥3 biological replicates) .

Methodological Best Practices

Q. What are key considerations for data reproducibility in this compound studies?

- Documentation : Provide detailed protocols for compound preparation (e.g., stock solubility in DMSO) and storage conditions (-20°C in aliquots) .

- Validation : Include positive/negative controls in every experiment (e.g., p53-null cells) .

- Data sharing : Deposit raw data (e.g., Western blot images, microscopy files) in FAIR-compliant repositories .

Q. How can researchers contextualize this compound’s effects within broader epigenetic networks?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.